fibroblast growth factor 8
Description
Fibroblast Growth Factor 8 (FGF8) is a member of the FGF family, which comprises 23 structurally related proteins regulating cellular proliferation, differentiation, and development . First identified as an androgen-induced growth factor in mouse mammary carcinoma cells, FGF8 shares 35–50% amino acid sequence homology with other FGFs and plays critical roles in embryogenesis, including gastrulation, limb formation, and neural development . In adults, FGF8 is expressed in reproductive organs, the colon, and lactating breast tissue, with elevated levels observed in breast and prostate cancers .
Its signaling occurs primarily through fibroblast growth factor receptors (FGFR1–4), activating pathways such as MAPK/ERK, PI3K/AKT, and PLCγ, which drive tumor growth, angiogenesis, and metastasis .
Properties
CAS No. |
148997-75-5 |
|---|---|
Molecular Formula |
C8H12O3 |
Origin of Product |
United States |
Scientific Research Applications
Developmental Biology
FGF-8 is essential in embryonic development, particularly in the formation of the nervous system and limbs. Research indicates that FGF-8 signaling is crucial for the generation and patterning of the midbrain and limb structures.
- Eye Development : In chick models, FGF-8 has been shown to convert presumptive retinal pigment epithelium into neural retina, indicating its role in eye morphogenesis. This conversion involves the expression of neural retina-specific genes and morphological changes in lens cells .
- Neuroendocrine Development : FGF-8 regulates the proliferation and differentiation of neuroendocrine progenitor cells, which are vital for the development of the hypothalamus-pituitary-gonadal axis. Mutations in the FGF-8 gene are linked to Kallmann syndrome, a condition characterized by hypogonadotropic hypogonadism and anosmia .
Skeletal Development and Osteogenesis
FGF-8 is implicated in skeletal tissue development and osteoblast differentiation. Studies have demonstrated its role in enhancing mesenchymal stem cell proliferation and promoting osteoblastic lineage commitment.
- Osteoblast Differentiation : In vitro studies show that FGF-8 enhances alkaline phosphatase activity and bone nodule formation in mouse bone marrow cultures. This effect is significant during early stages of osteoblastic differentiation .
- Bone Metastasis : FGF-8 expression is associated with osteosclerotic bone metastases in breast and prostate cancers. Tumors expressing high levels of FGF-8 can induce ectopic bone formation, suggesting its involvement in tumor-induced bone remodeling .
Cartilage Development and Osteoarthritis
FGF-8 plays a pivotal role in cartilage development and has been studied for its potential therapeutic applications in osteoarthritis.
- Chondrocyte Proliferation : FGF-8 stimulates chondrocyte proliferation and differentiation by activating various signaling pathways (e.g., MAPK and Wnt pathways). This activity is crucial for maintaining cartilage integrity during development .
- Osteoarthritis Models : In animal models of osteoarthritis, FGF-8 has been shown to induce extracellular matrix degradation. The administration of anti-FGF-8 antibodies can mitigate these effects, highlighting its potential as a therapeutic target for osteoarthritis management .
Cancer Research
The role of FGF-8 extends into cancer biology, where it is implicated in tumor growth and metastasis.
- Tumor Growth : Overexpression of FGF-8 has been linked to increased growth rates of mammary tumors and enhanced angiogenesis. Its ability to promote cell proliferation makes it a significant factor in cancer progression .
- Oral Pathologies : Genetic studies have identified mutations in the FGF-8 gene associated with oral-maxillofacial diseases such as cleft lip/palate. Targeting these mutations through CRISPR technology may offer new treatment avenues .
Therapeutic Potential
Given its diverse roles in development and disease, FGF-8 presents several therapeutic opportunities:
| Application Area | Potential Therapeutic Use |
|---|---|
| Developmental Disorders | Targeting FGF-8 signaling may aid in correcting developmental anomalies such as Kallmann syndrome. |
| Osteoarthritis | Anti-FGF-8 therapies could reduce cartilage degradation and improve joint health. |
| Cancer | Inhibiting FGF-8 may slow tumor growth and metastasis in cancers where it is overexpressed. |
| Oral-Maxillofacial | Gene therapy targeting FGF-8 mutations may address congenital defects like cleft lip/palate. |
Comparison with Similar Compounds
Comparative Analysis of FGF8 with Other FGF Family Members
Structural and Functional Comparisons
Table 1: Key Features of FGF8 and Related FGFs
*Data inferred from general FGF family knowledge where specific evidence is unavailable.
Mechanistic and Pathway Differences
- FGF8 vs. FGF8b induces UCP1 expression in adipocytes 27-fold more than FGF21, suggesting unique roles in metabolic regulation .
- FGF8 vs. FGF23 : FGF23 requires Klotho as a co-receptor for endocrine signaling, contrasting with FGF8's heparan sulfate-dependent paracrine action. FGF23 is a biomarker for diabetic nephropathy progression, while FGF8 correlates with tumor aggressiveness .
- FGF8 Isoforms : FGF8b binds FGFR1 with higher affinity than FGFR3, enabling distinct signaling outcomes in neuronal vs. cancer contexts .
Disease-Specific Roles and Therapeutic Implications
- Cancer: FGF8 overexpression in breast cancer is associated with androgen receptor positivity and poor prognosis . In contrast, FGF2 promotes glioma growth via angiogenesis, making FGFR inhibitors a dual-target strategy in brain tumors .
- Bone Homeostasis : FGF8 regulates craniofacial development, with mutations linked to cleft palate and osteoarthritis, whereas FGF23 modulates phosphate excretion, impacting bone mineralization .
Research Findings and Clinical Relevance
- FGF8 in Lactation vs. Cancer : FGF8 is highly expressed in lactating breast tissue and human milk, indicating a physiological role in mammary gland development. Paradoxically, the same isoform (FGF8b) drives tumorigenesis in breast and prostate cancers via MAPK and PI3K pathways .
- Therapeutic Targeting : FGFR1/3 inhibitors (e.g., AZD4547) show promise in FGF8-driven cancers, while FGF23-neutralizing antibodies are being explored for kidney disease .
Q & A
Q. What are the primary signaling pathways activated by fibroblast growth factor 8 (FGF8) in cancer progression, and how can researchers experimentally validate these pathways?
FGF8 activates three major pathways: MAP/RAS kinase , AKT/PI3 , and PLCγ , which regulate cell proliferation, survival, and migration in cancers such as breast and prostate . To validate these pathways, researchers can:
- Use isoform-specific inhibitors (e.g., MAPK inhibitors like U0126) to block pathway activity.
- Perform siRNA knockdown of FGF8 or its receptors (FGFRs) to assess downstream signaling changes via Western blotting or phosphoproteomic analysis .
- Employ qPCR to measure transcriptional targets (e.g., MYC or CCND1) regulated by these pathways .
Q. What experimental models are suitable for studying FGF8’s role in embryonic development and tissue repair?
- In vitro models : Use primary dermal fibroblasts or neuronal cell lines treated with recombinant FGF8 to assess proliferation and differentiation .
- In vivo models : Transgenic mice with tissue-specific Fgf8 overexpression or knockout (e.g., limb bud-specific models) to study developmental defects .
- 3D organoids : Engineered tissues incorporating FGF8-loaded hydrogels to mimic tissue regeneration .
Q. How do FGF8 isoforms differ in their biological functions, and what methodologies are recommended to distinguish their roles?
Q. What molecular mechanisms underlie FGF8-mediated resistance to EGFR inhibitors in cancer, and how can this be investigated?
FGF8 upregulates EGFR expression via cross-talk between FGFR and EGFR signaling, promoting drug resistance . Advanced approaches:
- Dual RNAi screens targeting both FGF8 and EGFR to identify synergistic vulnerabilities.
- Phosphoproteomic profiling (e.g., SILAC-based mass spectrometry) to map signaling nodes altered by FGF8/EGFR co-activation .
- Patient-derived xenografts (PDXs) treated with FGF8-neutralizing antibodies to validate resistance mechanisms in vivo .
Q. How does heparan sulfate proteoglycan (HSPG) binding influence FGF8’s bioavailability and receptor activation?
HSPGs stabilize FGF8-FGFR interactions and protect FGF8 from proteolytic degradation. To study this:
Q. How can researchers reconcile contradictory findings regarding FGF8’s role in promoting versus inhibiting tumor growth across different cancer types?
Context-dependent factors, such as tumor microenvironment (e.g., androgen levels in prostate cancer) or isoform-specific effects, may explain discrepancies . Strategies:
- Meta-analysis of FGF8 expression datasets (e.g., TCGA) stratified by cancer subtype and hormonal status.
- Co-culture systems integrating stromal cells (e.g., fibroblasts) to model microenvironmental influences .
- Single-cell RNA sequencing to resolve FGF8’s heterogeneous roles within tumor subpopulations .
Methodological Considerations
Q. Table 1: Key Methodologies for FGF8 Research
Data Contradiction Analysis
- Conflicting roles in cancer : FGF8 promotes metastasis in colorectal cancer via YAP1 activation but suppresses growth in some hormone-sensitive tumors . Resolution requires context-specific models (e.g., hormone-deprived vs. hormone-rich conditions) .
- Receptor specificity : While FGF8b preferentially binds FGFR4, overlapping affinities for other FGFRs (e.g., FGFR1) may explain variability . Use receptor-deficient cell lines to isolate signaling contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
